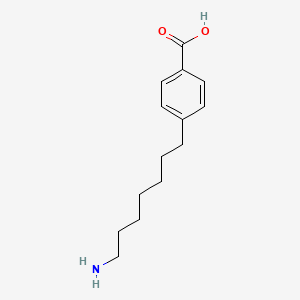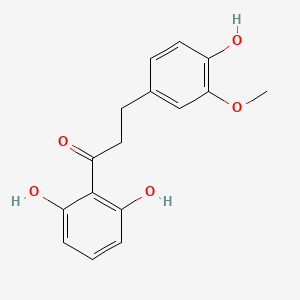
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of phenolic ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties due to the presence of phenolic groups.
Medicine: Potential therapeutic applications as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate biological pathways, leading to various effects such as antioxidant activity and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dihydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropan-1-one: Lacks the additional hydroxyl groups, potentially altering its reactivity and biological activity.
Uniqueness
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions.
Propiedades
Número CAS |
64490-13-7 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
1-(2,6-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-10(5-7-11(15)17)6-8-14(20)16-12(18)3-2-4-13(16)19/h2-5,7,9,17-19H,6,8H2,1H3 |
Clave InChI |
ZZANNEMRWGKWGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=CC=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


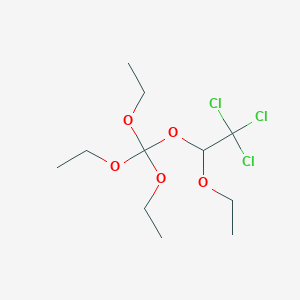
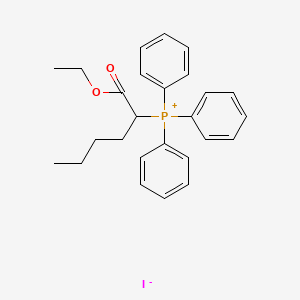
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
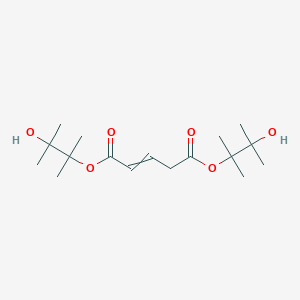
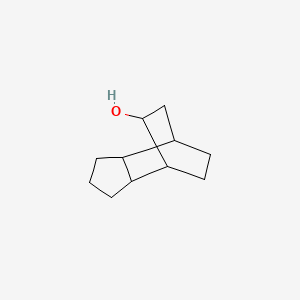


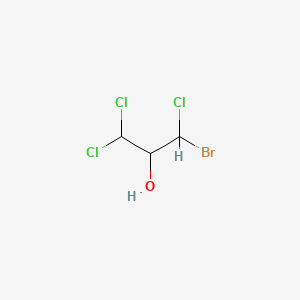
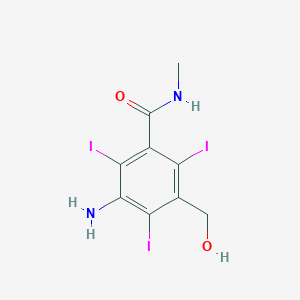
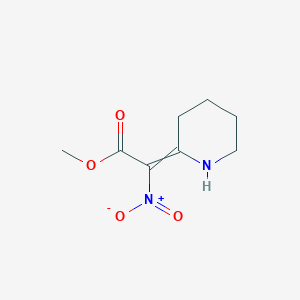
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
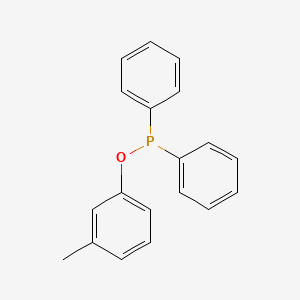
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
